Intrinsic Chiral Architecture: A Key Differentiator for Asymmetric Synthesis vs. Achiral Analogs
Unlike achiral N-alkenyl anilines such as N-allylaniline (C9H11N, MW 133.19) or N-benzylaniline, N-(Hex-5-en-2-yl)aniline possesses an intrinsic stereogenic center at the carbon atom bearing the aniline nitrogen. This structural feature provides a chiral environment that can be exploited for diastereoselective transformations, a capability absent in linear or non-stereogenic analogs. The utility of such chiral N-substituents in aniline derivatives is well-established in asymmetric synthesis, where the chiral moiety on nitrogen induces facial selectivity in bond-forming events [1].
| Evidence Dimension | Presence of a stereogenic center |
|---|---|
| Target Compound Data | 1 stereogenic center (C-2 of hex-5-en-2-yl chain) |
| Comparator Or Baseline | 0 stereogenic centers |
| Quantified Difference | Qualitative (Chiral vs. Achiral) |
| Conditions | Structural analysis via SMILES notation C=CCCC(C)Nc1ccccc1 [2] |
Why This Matters
The presence of a stereogenic center enables applications in asymmetric synthesis, a functional dimension not accessible with achiral analogs like N-allylaniline.
- [1] Seyden-Penne, J. (1995). Chiral Auxiliaries and Ligands in Asymmetric Synthesis. Wiley. View Source
- [2] ChemSrc. (2025). N-(Hex-5-en-2-yl)aniline (CAS 25558-17-2) Structure Data. https://m.chemsrc.com/cas/25558-17-2_3539781.html View Source
